molecular formula C19H18ClN3O B2810914 1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 932488-32-9

1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2810914
CAS No.: 932488-32-9
M. Wt: 339.82
InChI Key: YLNUANJERSVHMI-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 3-chloro-4-methylphenyl and 4-methylphenylmethylamino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-3-{[(4-methylphenyl)methyl]amino}-1,2-dihydropyrazin-2-one: can be compared with other pyrazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-3-6-15(7-4-13)12-22-18-19(24)23(10-9-21-18)16-8-5-14(2)17(20)11-16/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNUANJERSVHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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